2,2'-Oxybis(N,N-dibutylacetamide) chemical properties
2,2'-Oxybis(N,N-dibutylacetamide) chemical properties
An In-depth Technical Guide to 2,2'-Oxybis(N,N-dibutylacetamide)
Introduction
2,2'-Oxybis(N,N-dibutylacetamide), with the CAS Number 82846-38-6, is a complex organic molecule characterized by a central ether linkage connecting two N,N-dibutylacetamide units.[1][2][3] Its structure, featuring both polar amide groups and nonpolar butyl chains, imparts a unique combination of properties that make it a subject of interest for various chemical applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in chemical systems, including its suitability as a solvent, reactant, or ligand. The properties of 2,2'-Oxybis(N,N-dibutylacetamide) are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 82846-38-6 | [1][2][3] |
| Molecular Formula | C₂₀H₄₀N₂O₃ | [1][2][3] |
| Molecular Weight | 356.54 g/mol | [1][2] |
| Purity (Typical) | >97% | [1][3] |
| Appearance | Not definitively documented; likely a liquid or low-melting solid at room temperature based on analogous structures. | Inferred from related compounds[4][5] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1][2] |
Molecular Structure
The structure of 2,2'-Oxybis(N,N-dibutylacetamide) features two tertiary amide functional groups linked by a flexible ether backbone. The four n-butyl groups contribute significant lipophilicity, while the amide carbonyls and the ether oxygen provide sites for hydrogen bonding and coordination.
Caption: 2D structure of 2,2'-Oxybis(N,N-dibutylacetamide).
Solubility, Stability, and Reactivity
Solubility Profile
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Polar Aprotic Solvents: The molecule's polar amide groups suggest it would be soluble in polar aprotic solvents like DMSO and DMF.
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Nonpolar Solvents: The presence of four long alkyl (butyl) chains imparts significant nonpolar character, predicting good solubility in solvents such as toluene, hexanes, and diethyl ether.[6]
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Aqueous Solubility: Its solubility in water is expected to be low due to the dominance of the hydrophobic alkyl groups.
Chemical Stability and Reactivity
The stability of 2,2'-Oxybis(N,N-dibutylacetamide) is governed by the chemical nature of its ether and tertiary amide functional groups.
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General Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature and pressure).
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Conditions to Avoid: Intense heating should be avoided, as amides can form explosive mixtures with air under such conditions.
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Incompatible Materials: As is typical for amides, violent reactions are possible with strong oxidizing agents, strong bases, and acid halides. Hydrolysis of the amide bonds can occur under strong acidic or basic conditions, particularly at elevated temperatures.
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Hazardous Decomposition: Thermal decomposition may lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.
Plausible Synthesis Route
A common method for synthesizing N,N-disubstituted amides involves the acylation of a secondary amine.[7] For 2,2'-Oxybis(N,N-dibutylacetamide), a logical approach is the condensation reaction between diglycolic acid (or a more reactive derivative like diglycolyl chloride) and dibutylamine.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: Synthesis from Diglycolic Acid
This protocol describes a robust, self-validating laboratory-scale synthesis. The causality behind each step is explained to provide field-proven insight.
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Activation of Carboxylic Acid (Causality: Increase Electrophilicity):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diglycolic acid (1.0 eq.) in an inert solvent such as toluene.
-
Add thionyl chloride (SOCl₂, 2.2 eq.) dropwise at room temperature. The use of thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride, which is a much stronger electrophile, facilitating the subsequent amidation.
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. This ensures the complete formation of diglycolyl chloride.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Amidation Reaction (Causality: Nucleophilic Acyl Substitution):
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Dissolve the crude diglycolyl chloride in a fresh portion of an anhydrous, non-protic solvent like dichloromethane (DCM) or THF.
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In a separate flask, dissolve dibutylamine (2.5 eq.) and a non-nucleophilic base such as triethylamine (3.0 eq.) in the same solvent. The excess amine and added base are crucial: they drive the reaction forward and neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the nucleophilic dibutylamine.
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Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.
-
-
Workup and Purification (Causality: Isolation and Purity):
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acidic species), and brine (to remove residual water). Each wash is a self-validating step to systematically remove impurities.
-
Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the residue using silica gel column chromatography.[8] An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the nonpolar impurities from the more polar product. The final purity can be validated by techniques like NMR or GC-MS.
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Potential Applications
While specific applications for 2,2'-Oxybis(N,N-dibutylacetamide) are not widely documented, its chemical structure suggests its utility in fields where analogous N,N-dialkylacetamides are employed.
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Specialty Solvent: Like N,N-diethylacetamide, it can function as a high-boiling, polar aprotic solvent.[9] Its excellent thermal stability and miscibility with organic compounds would make it suitable for challenging chemical transformations, particularly in organometallic chemistry or specialty polymer synthesis.[9][10]
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Extraction Agent: The presence of both ether and amide oxygen atoms, which can act as Lewis bases, suggests potential as a multidentate ligand for metal ion extraction and coordination chemistry, particularly for lanthanides and actinides.
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Battery Technology: N,N-dialkylacetamides have been explored as additives in lithium-ion battery electrolytes to improve ionic conductivity and help form a stable solid-electrolyte interphase (SEI) layer, enhancing battery performance and cycle life.[11] The unique structure of this compound could offer novel performance characteristics in this area.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,2'-Oxybis(N,N-dibutylacetamide). Therefore, a conservative approach based on the hazard profile of structurally related amides is required. The following information is adapted from safety data for N,N-diethylacetamide and should be used for guidance only.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing mist or vapors. Use only in a well-ventilated area. |
| Irritation | May cause skin, eye, and respiratory irritation. | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. |
| Fire Hazard | Combustible liquid. Forms explosive mixtures with air on intense heating. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a fume hood. |
Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
2,2'-Oxybis(N,N-dibutylacetamide) is a molecule with significant potential stemming from its hybrid structure. It combines the high stability and solvating power of N,N-dialkylacetamides with the coordinating potential of a central ether linkage. While further research is needed to fully characterize its properties and applications, its predicted utility as a specialty solvent, extraction agent, and functional additive makes it a compound of considerable interest for advanced materials and synthetic chemistry. Rigorous adherence to safety protocols is essential when working with this and related chemicals.
References
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2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences. [Link]
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N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem. [Link]
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N,N-dibutylacetamide - Stenutz. [Link]
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Organic Syntheses Procedure. [Link]
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What are the new application fields for N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog. [Link]
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What are the reaction conditions for the synthesis of N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog - BIOSYNCE. [Link]
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N,N-Diethylacetamide | Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]
- CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google P
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